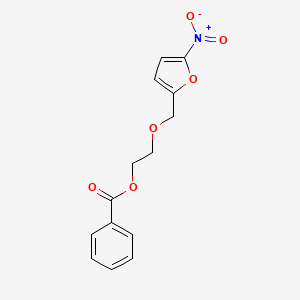![molecular formula C14H20O2 B12892452 Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- CAS No. 90165-00-7](/img/structure/B12892452.png)
Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 2-methyl-2-(5-methylfuran-2-yl)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone typically involves multiple steps. One common approach is the cyclopropanation of an appropriate precursor, followed by functional group modifications. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylfuran-2-yl)ethanone: Shares the furan ring structure but lacks the cyclopropyl and additional methyl groups.
2-Methylfuran: Contains the furan ring with a methyl group but lacks the ethanone and cyclopropyl moieties.
Uniqueness: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone is unique due to its combination of a cyclopropyl group, an ethanone moiety, and a substituted furan ring
Eigenschaften
CAS-Nummer |
90165-00-7 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-[2-[2-methyl-2-(5-methylfuran-2-yl)propyl]cyclopropyl]ethanone |
InChI |
InChI=1S/C14H20O2/c1-9-5-6-13(16-9)14(3,4)8-11-7-12(11)10(2)15/h5-6,11-12H,7-8H2,1-4H3 |
InChI-Schlüssel |
CYCUAJCRURBXIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C)(C)CC2CC2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


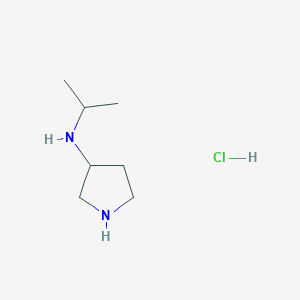

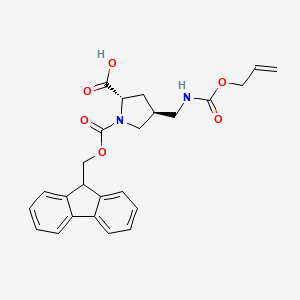


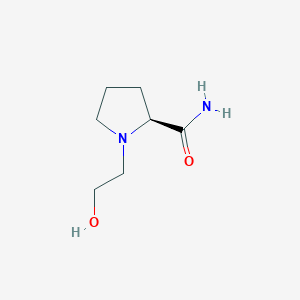
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)
![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
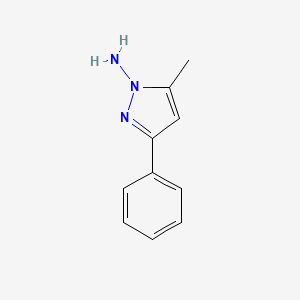
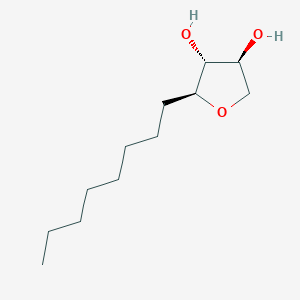

![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)
